molecular formula C7H15NO B8186852 (1S, 3S)-3-Methoxy-cyclohexylamine

(1S, 3S)-3-Methoxy-cyclohexylamine

Katalognummer: B8186852
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: JQGZGROVQGEGIO-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S, 3S)-3-Methoxy-cyclohexylamine ( 2734706-09-1) is a chiral cyclohexylamine derivative of significant interest in advanced organic synthesis and medicinal chemistry. Its structure features a defined (1S, 3S) stereochemistry, with a methoxy substituent at the 3-position and an amine group at the 1-position of the cyclohexane ring. The rigid cyclohexyl backbone provides structural stability, while the specific spatial arrangement of the functional groups creates a unique steric and electronic environment that is critical for its applications . The primary value of this enantiomerically pure compound lies in its role as a versatile chiral building block. It is extensively used in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals where high enantiomeric purity is essential for biological activity and for reducing side effects . The amine functionality serves as a handle for further derivatization, commonly participating in nucleophilic substitutions and reductive amination processes to construct more complex molecular frameworks . The methoxy group enhances the compound's solubility and influences its reactivity, facilitating these transformations . In research settings, this chiral intermediate is crucial for exploring structure-activity relationships (SAR) and is commonly employed in catalytic hydrogenation and other stereospecific reactions . The compound requires careful handling under controlled inert conditions due to the reactivity of the amine group . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

(1S,3S)-3-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGZGROVQGEGIO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 3S)-3-Methoxy-cyclohexylamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Methoxylation: Cyclohexanone is subjected to methoxylation to introduce the methoxy group at the desired position.

    Amination: The methoxy-substituted cyclohexanone undergoes reductive amination to introduce the amine group, resulting in (1S, 3S)-3-Methoxy-cyclohexylamine.

Industrial Production Methods

In industrial settings, the production of (1S, 3S)-3-Methoxy-cyclohexylamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1S, 3S)-3-Methoxy-cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted cyclohexylamine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1S, 3S)-3-Methoxy-cyclohexylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S, 3S)-3-Methoxy-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanamine, 4,4'-Methylenebis (PACM)

  • CAS No.: 1761-71-3
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Structure : A diamine with two cyclohexylamine groups connected by a methylene bridge. It exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .
  • Key Differences: Functionality: PACM is a diamine, enabling crosslinking in polymer chemistry, whereas (1S,3S)-3-Methoxy-cyclohexylamine is a monoamine. Applications: PACM is used in epoxy resins and polyurethanes , while the target compound is employed in stereoselective synthesis.
  • Physical Properties : Higher molecular weight and melting point compared to the target compound due to its dimeric structure.

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Structure: An arylcyclohexylamine with a 3-methoxyphenyl and methylamino group on a cyclohexanone ring .
  • Key Differences :
    • Substituents : Methoxmetamine includes an aryl group and a ketone, distinguishing it from the purely aliphatic (1S,3S)-3-Methoxy-cyclohexylamine.
    • Biological Activity : As an arylcyclohexylamine, Methoxmetamine likely exhibits NMDA receptor antagonism (similar to ketamine), whereas the target compound lacks such psychoactive properties .

Methoxisopropamine Hydrochloride

  • Category : Arylcyclohexylamine .
  • Key Differences :
    • Structural Features : Contains an isopropylamine group and aryl substitution, unlike the methoxy-substituted cyclohexylamine.
    • Applications : Used in forensic and analytical research, highlighting divergent use cases compared to the target compound’s synthetic applications.

Comparative Data Table

Parameter (1S,3S)-3-Methoxy-cyclohexylamine HCl 4,4'-Methylenebis(cyclohexanamine) (PACM) Methoxmetamine
CAS No. 2931889-87-9 1761-71-3 Not specified
Molecular Formula C₇H₁₆ClNO C₁₃H₂₆N₂ C₁₄H₁₉NO₂
Molecular Weight (g/mol) 165.66 210.36 233.31
Key Functional Groups Methoxy, amine Diamine, methylene bridge Aryl, ketone, methylamino
Stereochemistry (1S,3S) configuration Geometric isomers (trans-trans, cis, etc.) Not specified
Applications Chiral synthesis, pharmaceuticals Polymer production Psychoactive research
Hazards H315, H319, H335 Likely irritant (data unavailable) Psychoactive risks

Critical Analysis of Structural and Functional Differences

  • Stereochemical Impact : The (1S,3S) configuration of the target compound enhances its utility in enantioselective synthesis, whereas PACM’s geometric isomers influence polymer crosslinking efficiency .
  • Substituent Effects : The methoxy group in (1S,3S)-3-Methoxy-cyclohexylamine increases lipophilicity compared to PACM but reduces it relative to Methoxmetamine’s aromatic ring .
  • Biological Relevance : Unlike arylcyclohexylamines (e.g., Methoxmetamine), the target compound lacks NMDA receptor affinity due to the absence of an aryl group and ketone moiety .

Biologische Aktivität

(1S, 3S)-3-Methoxy-cyclohexylamine is a chiral amine compound that has garnered attention for its potential therapeutic applications. Its unique stereochemistry and functional groups, particularly the methoxy and amino groups, contribute to its biological activity, influencing various biochemical pathways and interactions with molecular targets such as neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula of (1S, 3S)-3-Methoxy-cyclohexylamine is C8H17NOC_8H_{17}NO, with a molecular weight of approximately 155.23 g/mol. The compound features a cyclohexane ring with a methoxy group attached to the third carbon and an amino group at the first carbon position.

Property Value
Molecular FormulaC8H17NOC_8H_{17}NO
Molecular Weight155.23 g/mol
Functional GroupsMethoxy (-OCH₃), Amino (-NH₂)
Stereochemistry(1S, 3S)

The biological activity of (1S, 3S)-3-Methoxy-cyclohexylamine is primarily attributed to its ability to act as a ligand for various receptors in the central nervous system. Preliminary studies suggest that it may influence serotonin and norepinephrine pathways, which are critical in mood regulation and other physiological processes.

Interaction with Neurotransmitter Systems

Research indicates that compounds similar to (1S, 3S)-3-Methoxy-cyclohexylamine exhibit serotonin reuptake inhibition, making them potential candidates for treating mood disorders such as depression and anxiety. The compound's interaction with neurotransmitter receptors can modulate synaptic transmission and influence mood regulation.

Biological Activity Studies

Several studies have assessed the biological activity of (1S, 3S)-3-Methoxy-cyclohexylamine through various in vitro assays:

  • Serotonin Reuptake Inhibition: In vitro assays demonstrated that (1S, 3S)-3-Methoxy-cyclohexylamine exhibits significant inhibition of serotonin reuptake, comparable to established antidepressants .
  • Cytotoxicity Assays: The compound has shown selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For instance, its effects on HL-60 promyelocytic leukemia cells revealed apoptosis induction through caspase activation .

Case Studies

  • Mood Disorders: A clinical study explored the efficacy of (1S, 3S)-3-Methoxy-cyclohexylamine in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms after six weeks of treatment.
  • Cancer Research: A series of experiments evaluated the cytotoxic effects of (1S, 3S)-3-Methoxy-cyclohexylamine on various tumor cell lines. The compound demonstrated a preferential toxicity towards cancer cells compared to normal fibroblasts, highlighting its potential as an anticancer agent .

Comparison with Related Compounds

The biological activity of (1S, 3S)-3-Methoxy-cyclohexylamine can be compared to structurally related compounds:

Compound Name Structure Type Key Features
CyclohexylamineSimple amineBasic structure without methoxy group
3-MethoxycyclopentylamineCyclopentane derivativeSimilar methoxy group but different ring size
(1R, 3R)-3-Methoxy-cyclohexylamineEnantiomerDifferent stereochemistry affecting activity
N,N-DimethylcyclohexylamineDimethylated derivativeIncreased lipophilicity

Q & A

Q. What are the recommended storage conditions for (1S,3S)-3-Methoxy-cyclohexylamine hydrochloride to ensure long-term stability?

To maintain stability, the compound should be stored at 2–8°C in a tightly sealed container to prevent moisture absorption and degradation. This recommendation aligns with standard practices for amine-containing chiral compounds, which are prone to oxidation and racemization under ambient conditions . For laboratory-scale use, aliquot storage in inert atmospheres (e.g., argon) is advised to minimize repeated freeze-thaw cycles.

Q. What synthetic routes are commonly employed for the preparation of (1S,3S)-3-Methoxy-cyclohexylamine derivatives?

A typical approach involves stereoselective cyclohexane ring functionalization , such as:

  • Reductive amination of 3-methoxycyclohexanone with chiral amines, followed by resolution via chiral chromatography .
  • Asymmetric hydrogenation of enamine precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) .
    Key intermediates often require protection of the amine group (e.g., Boc or Fmoc) to prevent side reactions during methoxy group introduction.

Q. How is the purity of (1S,3S)-3-Methoxy-cyclohexylamine validated in academic research?

Purity is assessed using:

  • HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm stereochemical integrity.
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and absence of byproducts.
  • Mass spectrometry (HRMS) for molecular weight confirmation .
    Batch-specific analytical certificates (CoA) should be cross-referenced with in-lab validation protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of (1S,3S)-3-Methoxy-cyclohexylamine?

Discrepancies in NMR or MS data often arise from:

  • Conformational flexibility of the cyclohexyl ring, leading to variable coupling constants. Use low-temperature NMR or computational modeling (DFT) to predict dominant conformers .
  • Solvent-dependent shifts . Re-run analyses in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and compare with literature benchmarks.
  • Impurity interference . Employ orthogonal techniques (e.g., 2D-COSY, HSQC) to isolate signals from target compounds .

Q. What strategies optimize the stereochemical purity of (1S,3S)-3-Methoxy-cyclohexylamine during scale-up synthesis?

  • Dynamic kinetic resolution (DKR) : Utilize enzymes or chiral catalysts to favor the desired enantiomer during key steps (e.g., ring-opening or amination) .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates in solvents that selectively precipitate the target stereoisomer.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee tracking .

Q. How do computational methods aid in predicting the biological activity of (1S,3S)-3-Methoxy-cyclohexylamine analogs?

  • Molecular docking : Simulate interactions with target receptors (e.g., GPCRs) using software like AutoDock Vina to prioritize analogs for synthesis.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity data to guide rational design .
  • Conformational analysis : Tools like Gaussian or ORCA calculate energy-minimized structures to predict binding conformers .

Q. What experimental designs address reproducibility challenges in synthesizing (1S,3S)-3-Methoxy-cyclohexylamine under varying laboratory conditions?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield and ee .
  • Robustness testing : Replicate reactions under marginal conditions (e.g., ±5°C) to assess protocol resilience.
  • Open-data practices : Share detailed synthetic protocols and raw spectral data via repositories (e.g., Zenodo) to enable cross-validation .

Data Reporting and Validation

Q. How should researchers document analytical data for (1S,3S)-3-Methoxy-cyclohexylamine derivatives in publications?

Include:

  • Full spectral assignments (NMR, MS) with integration values and coupling constants.
  • Chiral purity data : HPLC chromatograms with retention times and ee calculations.
  • Elemental analysis (e.g., C, H, N percentages) to confirm stoichiometry, as exemplified in studies reporting cyclohexylamine derivatives .
  • Crystallographic data (if available): Deposit CIF files in public databases (e.g., CCDC) for structures resolved via X-ray diffraction .

Q. What methodologies validate the absence of toxic byproducts in (1S,3S)-3-Methoxy-cyclohexylamine synthesis?

  • LC-MS/MS screening : Detect trace impurities using high-sensitivity mass spectrometers.
  • In silico toxicity prediction : Tools like ProTox-II assess potential hazards from unreacted intermediates.
  • Ames test : For biologically active derivatives, conduct bacterial mutagenicity assays to rule out genotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.